![molecular formula C18H10N2S5 B12522857 1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline CAS No. 820970-29-4](/img/structure/B12522857.png)
1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-ビス[(2H-1,3-ジチオール-2-イリデン)メチル]チエノ[3,4-b]キノキサリンは、そのユニークな構造特性とさまざまな科学分野における潜在的な用途で知られる、複雑な有機化合物です。この化合物は、硫黄原子と窒素原子の両方を含む融合環系であるチエノキノキサリンコアを特徴としています。ジチオリリデン基の存在は、その化学反応性とさまざまな用途への可能性をさらに高めています。
準備方法
合成経路と反応条件
1,3-ビス[(2H-1,3-ジチオール-2-イリデン)メチル]チエノ[3,4-b]キノキサリンの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、制御された条件下でチエノ[3,4-b]キノキサリンをジチオリリデン前駆体と縮合させることです。反応は、しばしば強酸または強塩基を触媒として使用することを必要とし、目的の生成物の形成を促進するために加熱を伴う場合があります。
工業生産方法
この化合物の特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成手順を拡大することです。これには、反応条件、例えば温度、圧力、触媒濃度を最適化して、より高い収率と純度を実現することが含まれます。工業生産は、効率とスケーラビリティを向上させるために、連続フロー反応器を組み込む場合もあります。
化学反応の分析
反応の種類
1,3-ビス[(2H-1,3-ジチオール-2-イリデン)メチル]チエノ[3,4-b]キノキサリンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化され、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、還元された硫黄含有誘導体の生成につながります。
置換: この化合物は、ジチオリリデン部分の官能基がハロゲンやアルキル基などの他の基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。通常、室温またはわずかに昇温した状態で、水性または有機溶媒中で行われます。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。反応は通常、不活性雰囲気下で無水溶媒中で行われます。
置換: ハロゲン化剤、アルキル化剤。反応には触媒の存在が必要になる場合があり、しばしば還流条件下で行われます。
生成される主要な生成物
これらの反応から生成される主な生成物には、スルホキシド、スルホン、還元された硫黄誘導体、および使用された特定の試薬と条件に応じて、さまざまな置換チエノキノキサリン化合物が含まれます。
科学的研究の応用
1,3-ビス[(2H-1,3-ジチオール-2-イリデン)メチル]チエノ[3,4-b]キノキサリンは、以下を含む科学研究で幅広い用途があります。
化学: より複雑な有機分子や材料の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、新しい触媒や配位子の開発において貴重です。
生物学: 抗菌作用や抗癌作用を含む、その潜在的な生物学的活性について調査されています。この化合物は、生体高分子と相互作用する能力が注目されています。
医学: 特定の分子経路を標的とする新薬の設計において、特にその潜在的な治療用途について調査されています。
産業: その電子特性により、導電性ポリマーや有機半導体などの先進材料の開発に使用されています。
作用機序
1,3-ビス[(2H-1,3-ジチオール-2-イリデン)メチル]チエノ[3,4-b]キノキサリンの作用機序は、さまざまな分子標的や経路との相互作用を伴います。この化合物のジチオリリデン基は、金属イオンと強い相互作用を形成することができ、配位化学において効果的な配位子となっています。さらに、酸化還元反応を起こす能力により、酸化ストレスを調節し、細胞シグナル伝達経路に影響を与えることができます。正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。
6. 類似の化合物との比較
類似の化合物
1,3-ビス(2,6-ジイソプロピルフェニル)-1,3-ジヒドロ-2H-イミダゾール-2-イリデン: パラジウム触媒反応における配位子として使用されていることで知られています.
1,3-ビス(2,4,6-トリメチルフェニル)-1,3-ジヒドロ-2H-イミダゾール-2-イリデン: 触媒用途のためのロジウムおよびルテニウム錯体の合成に使用されています.
1,3-ビス-(4-メチル-5-フェニル-1,2-ジチオール-3-イリデン)プロパン-2-チオン:
独自性
1,3-ビス[(2H-1,3-ジチオール-2-イリデン)メチル]チエノ[3,4-b]キノキサリンは、チエノキノキサリンコアとジチオリリデン基のユニークな組み合わせにより際立っています。この構造は、さまざまな研究および産業用途において貴重なものにする、独特の電子特性と反応性を付与します。さまざまな化学反応を起こし、金属イオンと安定な錯体を形成する能力は、類似の化合物と比較して、その汎用性をさらに高めています。
類似化合物との比較
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: Known for its use as a ligand in palladium-catalyzed reactions.
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: Utilized in the synthesis of rhodium and ruthenium complexes for catalytic applications.
1,3-Bis-(4-methyl-5-phenyl-1,2-dithiol-3-ylidene)propane-2-thione:
Uniqueness
1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline stands out due to its unique combination of a thienoquinoxaline core and dithiolylidene groups. This structure imparts distinct electronic properties and reactivity, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its versatility compared to similar compounds.
特性
CAS番号 |
820970-29-4 |
|---|---|
分子式 |
C18H10N2S5 |
分子量 |
414.6 g/mol |
IUPAC名 |
1,3-bis(1,3-dithiol-2-ylidenemethyl)thieno[3,4-b]quinoxaline |
InChI |
InChI=1S/C18H10N2S5/c1-2-4-12-11(3-1)19-17-13(9-15-21-5-6-22-15)25-14(18(17)20-12)10-16-23-7-8-24-16/h1-10H |
InChIキー |
PREGFJXNBKUZKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC3=C(SC(=C3N=C2C=C1)C=C4SC=CS4)C=C5SC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)
![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)
silane](/img/structure/B12522793.png)
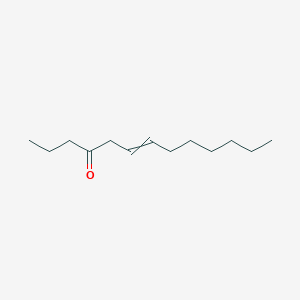
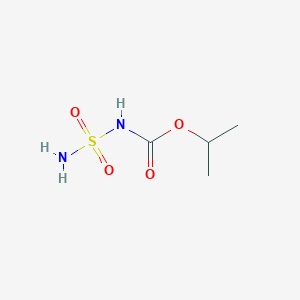

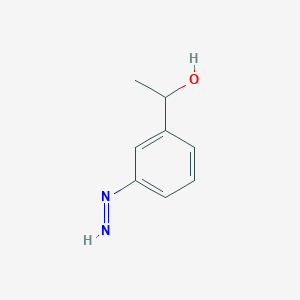
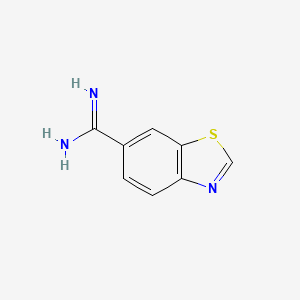

![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
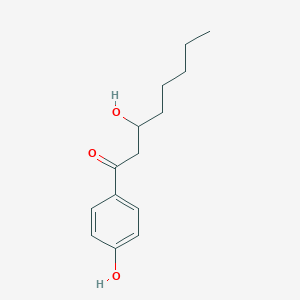
![2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid](/img/structure/B12522856.png)

